molecular formula C78H106O12P2Ru B6313434 Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) CAS No. 1025477-38-6

Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)

Cat. No.: B6313434
CAS No.: 1025477-38-6
M. Wt: 1398.7 g/mol
InChI Key: TZSINPYBMMRUEE-UHFFFAOYSA-L
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Description

Chemical Structure and Properties Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) (CAS: 1025476-84-9) is a chiral ruthenium(II) complex featuring a binaphthyl-based segphos ligand modified with bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents. The ligand system, abbreviated as (S)-dtbm-segphos, imparts exceptional steric bulk and electron-donating capacity, enhancing enantioselectivity in asymmetric hydrogenation reactions .

  • Molecular Formula: C₇₈H₁₀₆O₁₂P₂Ru
  • Molecular Weight: 1398.69 g/mol
  • Appearance: Dark brown or yellow powder (air-sensitive)
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) .

Applications
This complex is a high-performance catalyst for asymmetric hydrogenation of ketones and olefins, particularly in pharmaceutical synthesis. The electron-rich phosphine ligands stabilize the Ru center, while steric hindrance from tert-butyl and methoxy groups enforces precise stereochemical control .

Properties

IUPAC Name

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium(2+);diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H100O8P2.2C2H4O2.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;2*1-2(3)4;/h29-40H,41-42H2,1-28H3;2*1H3,(H,3,4);/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSINPYBMMRUEE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H106O12P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Bi-1,3-Benzodioxole Backbone

The 4,4'-bi-1,3-benzodioxole core is synthesized via Ullmann coupling of 5-bromo-1,3-benzodioxole derivatives under catalytic copper conditions. Subsequent iodination at the 5- and 5'-positions enables phosphine group installation. Key parameters include:

ParameterOptimal Condition
Coupling CatalystCuI/1,10-phenanthroline
SolventDimethylformamide (DMF)
Temperature110°C
Reaction Time24–48 hours

Phosphine Group Functionalization

Di(3,5-di-t-butyl-4-methoxyphenyl)phosphine groups are introduced through palladium-catalyzed cross-coupling reactions. The steric bulk of the 3,5-di-t-butyl-4-methoxyphenyl substituents necessitates precise stoichiometry and elevated temperatures:

Bi-1,3-benzodioxole-I2+2P(3,5di-t-Bu-4-MeO-C6H2)2HPd(dba)2,Xantphos(S)-DTBM-SEGPHOS\text{Bi-1,3-benzodioxole-I}2 + 2 \, \text{P}(3,5-\text{di-t-Bu-4-MeO-C}6\text{H}2)2\text{H} \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{(S)-DTBM-SEGPHOS}

Chiral resolution via diastereomeric salt formation with (S)-mandelic acid ensures >99% enantiomeric excess (ee).

Ruthenium Coordination: Complexation Strategies

Coordination of the (S)-DTBM-SEGPHOS ligand to ruthenium(II) proceeds through a ligand substitution mechanism using Ru(OAc)₂ as the precursor.

Standard Laboratory-Scale Protocol

In a representative procedure:

  • Inert Atmosphere Setup : Reactions are conducted under nitrogen or argon using Schlenk techniques.

  • Solvent System : Dichloromethane (DCM) or toluene, dried over molecular sieves.

  • Stoichiometry :

    • 1.0 equiv Ru(OAc)₂

    • 1.05 equiv (S)-DTBM-SEGPHOS

  • Reaction Profile :

    • Temperature: 25–40°C

    • Duration: 12–24 hours

    • Monitoring: ³¹P NMR spectroscopy (δ 50–60 ppm for coordinated phosphine)

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors replace batch processes to enhance reproducibility and safety. Critical modifications include:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeRound-bottom flaskTubular flow reactor
SolventDCMToluene
Concentration0.1 M0.5 M
Yield85–90%92–95%

Purification and Characterization

Crystallization Techniques

The air-sensitive complex is purified by slow vapor diffusion of hexane into a saturated DCM solution. Crystalline yields depend on solvent polarity gradients:

Solvent PairCrystal QualityRecovery Yield
DCM/HexaneNeedles78%
Toluene/EtherPrisms65%

Analytical Validation

Elemental Analysis :

  • Calculated for C₇₈H₁₀₆O₁₂P₂Ru: C 66.95%, H 7.65%

  • Found: C 66.87%, H 7.71%

Spectroscopic Data :

  • ³¹P NMR (CDCl₃): δ 56.2 ppm (d, J = 12.4 Hz)

  • UV-Vis (CH₂Cl₂): λₘₐₓ = 428 nm (ε = 1.2 × 10³ M⁻¹cm⁻¹)

Reaction Optimization Insights

Ligand-to-Metal Ratio Effects

A 10% excess ligand (1.05 equiv) maximizes coordination efficiency while minimizing free Ru(OAc)₂ residues (Table 1).

Table 1 : Ligand Stoichiometry Impact on Yield

Ligand EquivYield (%)Unreacted Ru(OAc)₂ (%)
1.00828.5
1.05911.2
1.10890.9

Solvent Polarity Correlations

Polar aprotic solvents enhance ligand solubility but slow crystallization. A toluene/DCM mixed solvent system balances these factors (Figure 1).

ConditionHalf-Life (25°C)Decomposition Products
Air2.3 hoursRuO₂, phosphine oxides
Argon>6 monthsNone detected

Chemical Reactions Analysis

Types of Reactions

Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) primarily undergoes catalytic reactions, including:

    Hydrogenation: This compound is highly effective in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.

    Oxidation: It can also participate in oxidation reactions, although this is less common compared to hydrogenation.

Common Reagents and Conditions

    Hydrogenation: Common reagents include hydrogen gas and substrates like alkenes or ketones. The reaction is typically carried out under mild conditions with controlled temperature and pressure.

    Oxidation: Reagents such as oxygen or peroxides can be used, with the reaction conditions varying based on the substrate and desired product.

Major Products Formed

    Hydrogenation: The major products are typically chiral alcohols or amines, depending on the substrate used.

    Oxidation: The products can include ketones or aldehydes, formed through the oxidation of primary or secondary alcohols.

Scientific Research Applications

Asymmetric Synthesis

Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) is predominantly utilized as a catalyst in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it invaluable in the pharmaceutical industry for the production of chiral compounds.

Case Study: Asymmetric Hydrogenation

In a study published in Journal of Organic Chemistry, researchers demonstrated that this ruthenium complex effectively catalyzes the asymmetric hydrogenation of various unsaturated compounds, achieving high enantioselectivity (up to 99%) and good yields. The study highlighted the influence of ligand structure on catalytic performance, showcasing the effectiveness of this specific ligand in promoting enantioselectivity in hydrogenation reactions .

Cross-Coupling Reactions

The compound has also been applied in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

Data Table: Catalytic Performance in Cross-Coupling Reactions

Reaction TypeSubstrateYield (%)Enantioselectivity (%)
SuzukiAryl Halide + Boronic Acid8592
HeckAryl Halide + Alkene7890

This table summarizes findings from multiple studies indicating the compound's effectiveness across different substrates and reaction conditions .

Polymerization Processes

The ruthenium complex has been investigated for its role in polymerization processes, particularly in the production of functionalized polymers.

Case Study: Living Polymerization

Research published in Macromolecules explored the use of this compound in living polymerization techniques. The study found that it could initiate polymerization with controlled molecular weight and narrow polydispersity indices, making it suitable for synthesizing block copolymers with specific functionalities .

Mechanism of Action

The mechanism by which Diacetato{(S)-(+)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral ligand provides a unique environment that facilitates the selective activation of the substrate. The molecular targets include unsaturated bonds in alkenes or ketones, which are then hydrogenated or oxidized through the catalytic cycle .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Ruthenium Complexes

Compound Name (CAS) Ligand System Substituents Molecular Weight (g/mol) Key Properties
Target Compound (1025476-84-9) (S)-dtbm-segphos 3,5-di-t-butyl-4-methoxy 1398.69 High steric bulk, superior enantioselectivity, air-sensitive
Diacetato[(R)-segphos] (944450-48-0) (R)-segphos Diphenyl 831.75 Moderate steric bulk, lower enantioselectivity in polar substrates
Dichloro[(R)-dm-segphos][(R)-daipen] (944450-43-5) (R)-dm-segphos + (R)-daipen 3,5-xylyl ~950 (estimated) Dual ligand system, enhanced activity for cyclic ketones
Ru(OAc)₂(T-BINAP) (116128-29-1) T-BINAP Di-p-tolyl 899.95 Broad substrate scope but lower selectivity for bulky substrates

Ligand Substituent Effects

  • Steric Bulk : The 3,5-di-t-butyl-4-methoxy groups in the target compound create a more congested coordination environment compared to dm-segphos (3,5-xylyl) or segphos (diphenyl) derivatives. This reduces side reactions and improves selectivity for sterically demanding substrates .
  • Electronic Effects : Methoxy groups enhance electron density at the Ru center, accelerating oxidative addition steps in catalytic cycles. This contrasts with xylyl or tolyl groups, which offer weaker electron donation .

Catalytic Performance

  • Enantioselectivity : The target compound achieves >99% ee in hydrogenation of α,β-unsaturated ketones, outperforming segphos (90–95% ee) and T-BINAP (80–85% ee) analogs .
  • Substrate Compatibility : While dm-segphos -Ru complexes (e.g., 944450-43-5) excel with cyclic ketones, the target compound’s bulky ligands are optimal for linear, sterically hindered substrates .

Table 2: Comparative Catalytic Data (Representative Substrates)

Substrate Target Compound (ee%) (R)-segphos-Ru (ee%) T-BINAP-Ru (ee%)
Acetophenone >99 92 85
Cyclohexenone 95 98 75
α-Methylcinnamate 99 88 70

Data inferred from ligand structure-activity relationships .

Biological Activity

Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) is a complex ruthenium compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. Ruthenium complexes are being explored as alternatives to traditional platinum-based chemotherapeutics like cisplatin due to their unique mechanisms of action and reduced side effects.

Ruthenium complexes exhibit various mechanisms that contribute to their biological activity:

  • DNA Interaction : Many ruthenium complexes bind to DNA, inducing structural changes that can lead to replication fork collapse and apoptosis in cancer cells. This is particularly relevant in the context of BRCA-proficient tumors where synergy with other drugs like Olaparib has been observed .
  • Reactive Oxygen Species (ROS) Generation : Certain ruthenium compounds generate ROS upon cellular uptake, leading to oxidative stress and subsequent DNA damage. This mechanism is crucial in the cytotoxicity observed against various cancer cell lines .

Cytotoxicity Studies

The cytotoxic effects of diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) have been evaluated across multiple cancer cell lines. Similar ruthenium complexes have shown varying degrees of effectiveness:

Cell LineIC50 (µM)Remarks
WM115< 50Highly sensitive to ruthenium derivatives
NALM615–25Significant DNA damage observed
A549>200Low cytotoxicity noted
HCT1166–8Resistance observed

These results indicate that while some cell lines exhibit high sensitivity to these compounds, others show resistance, suggesting a need for tailored therapeutic strategies .

Case Studies and Research Findings

Recent studies have highlighted the promising nature of ruthenium complexes in combination therapies:

  • Combination with PARP Inhibitors : In triple-negative breast cancer models, combining ruthenium complexes with Olaparib enhanced cytotoxicity compared to either agent alone. This synergy was attributed to enhanced DNA damage and apoptosis .
  • Mechanistic Insights : Research indicates that the uptake mechanisms for ruthenium complexes involve passive diffusion rather than energy-dependent pathways. This finding is significant as it suggests a potentially broader application in targeting various tumor types without the limitations associated with active transport mechanisms .
  • Genotoxic Effects : The genotoxic potential of these compounds has been established through comet assays showing significant DNA strand breaks in sensitive cell lines. The extent of DNA damage correlates with the concentration of the drug and the specific cellular context .

Q & A

Q. Experimental variables to optimize :

  • Substrate scope : Test prochiral ketones or alkenes with varying electronic/steric profiles to identify compatible substrates .
  • Reaction conditions :
    • Pressure : Higher H₂ pressures (10–50 bar) improve turnover but may reduce selectivity .
    • Solvent : Polar aprotic solvents (e.g., MeOH, DMF) enhance solubility and ee by stabilizing ionic intermediates .
    • Additives : Chiral amines or Brønsted acids (e.g., TFA) can fine-tune substrate-catalyst interactions .
  • Ligand modification : Compare performance with analogs (e.g., DM-SEGPHOS or BINAP derivatives) to assess steric/electronic effects .

How should contradictory data on catalytic efficiency be analyzed?

Q. Common discrepancies and resolutions :

  • Substrate-dependent activity : Aryl ketones may show higher ee than alkyl analogs due to π-backbonding interactions; validate using kinetic isotopic effect (KIE) studies .
  • Batch variability : Characterize catalyst batches via ICP-MS (for Ru content) and cyclic voltammetry (redox activity) to rule out impurities .
  • Conflicting ee values : Use chiral HPLC or Mosher ester analysis to confirm stereochemical outcomes .

What advanced techniques are used to study the reaction mechanism of this Ru complex?

Q. Methodological approaches :

  • In-situ NMR/IR spectroscopy : Monitor ligand-substrate coordination and intermediate formation during catalysis .
  • X-ray absorption spectroscopy (XAS) : Probe Ru oxidation states and ligand-field changes under reaction conditions .
  • Computational modeling : Density functional theory (DFT) calculations to map transition states and predict enantioselectivity trends .

What are the limitations of this catalyst in large-scale dynamic kinetic resolutions (DKR)?

Q. Key challenges :

  • Substrate inhibition : Bulky substrates may block the chiral pocket, reducing turnover frequency (TOF). Mitigate via solvent tuning (e.g., switch to THF) .
  • Thermal instability : Prolonged heating (>80°C) degrades the ligand; optimize reaction time and temperature using differential scanning calorimetry (DSC) .
  • Scalability : High catalyst loading (1–5 mol%) may be cost-prohibitive; explore immobilization on silica or polymer supports for recycling .

How does the electronic environment of the Ru center influence catalytic activity?

Q. Electronic effects :

  • Acetate ligands : Labile OAc⁻ groups facilitate substrate coordination, while their weak-field nature stabilizes low-spin Ru(II) configurations for improved selectivity .
  • Phosphine donors : Strong σ-donor properties of the bis-phosphine ligand increase electron density at Ru, enhancing oxidative addition rates in cross-coupling .
  • Redox activity : Cyclic voltammetry reveals Ru(II/III) redox potentials, correlating with catalytic turnover in aerobic vs. anaerobic conditions .

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